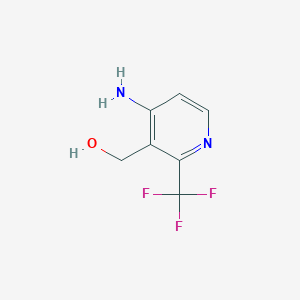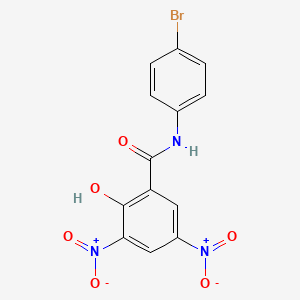
n-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group, a hydroxy group, and two nitro groups attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide typically involves the condensation of 4-bromophenylamine with 2-hydroxy-3,5-dinitrobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(4-aminophenyl)-2-hydroxy-3,5-dinitrobenzamide.
Oxidation: Formation of N-(4-Bromophenyl)-2-oxo-3,5-dinitrobenzamide.
科学研究应用
N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a lead compound for drug development.
作用机制
The mechanism of action of N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit the biosynthesis of essential bacterial lipids, thereby exhibiting antimicrobial activity. In cancer cells, it may interfere with cell proliferation pathways, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-Bromophenyl)sulfonylbenzoyl-L-valine: Exhibits antimicrobial and antioxidant activities.
Uniqueness
N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide is unique due to the presence of both hydroxy and nitro groups on the benzamide core, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
10515-59-0 |
|---|---|
分子式 |
C13H8BrN3O6 |
分子量 |
382.12 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-2-hydroxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8BrN3O6/c14-7-1-3-8(4-2-7)15-13(19)10-5-9(16(20)21)6-11(12(10)18)17(22)23/h1-6,18H,(H,15,19) |
InChI 键 |
NPGDASRIRYDUMP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


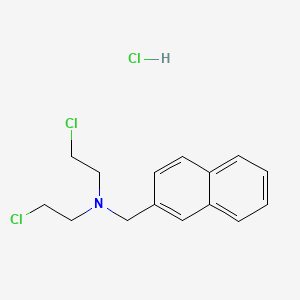
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)

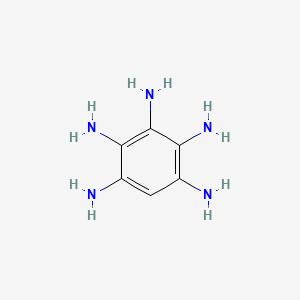
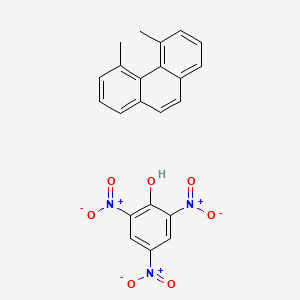
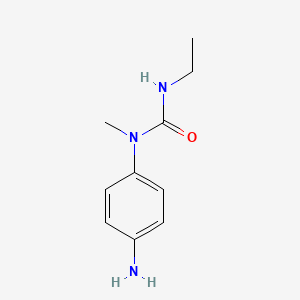
![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)
![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)
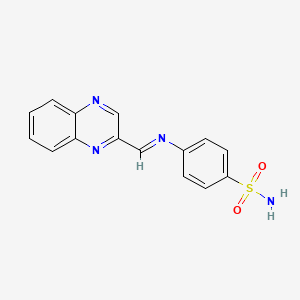
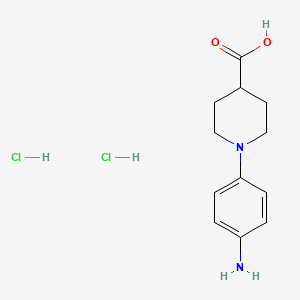
![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)


